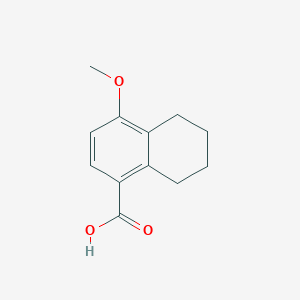

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

描述

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a partially hydrogenated naphthalene derivative featuring a methoxy group at the 4-position and a carboxylic acid moiety at the 1-position. This compound’s tetrahydronaphthalene backbone is structurally similar to intermediates used in pharmaceuticals, such as Palonosetron synthesis .

属性

分子式 |

C12H14O3 |

|---|---|

分子量 |

206.24 g/mol |

IUPAC 名称 |

4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C12H14O3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h6-7H,2-5H2,1H3,(H,13,14) |

InChI 键 |

UJQHGNOJZRJDNH-UHFFFAOYSA-N |

规范 SMILES |

COC1=C2CCCCC2=C(C=C1)C(=O)O |

产品来源 |

United States |

准备方法

Preparation Methods

General Synthetic Strategy

The synthesis of 4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves:

- Construction of the tetrahydronaphthalene ring system,

- Introduction of the methoxy group at the 4-position,

- Functionalization at the 1-position to install the carboxylic acid group.

Several synthetic routes have been reported, often starting from substituted tetralones or related intermediates, followed by functional group transformations including esterification, bromination, and carboxylation.

Specific Synthetic Routes and Key Steps

Starting from 6-Methoxy-1-tetralone

A well-documented approach begins with 6-methoxy-1-tetralone as the precursor:

- Step 1: Reaction with diethyl carbonate in tetrahydrofuran (THF) to form a ketoester intermediate.

- Step 2: Reduction of the ketoester with sodium borohydride in ethanol to yield an alcohol intermediate.

- Step 3: Dehydration of the alcohol using p-toluenesulfonic acid monohydrate under reflux to produce an unsaturated ester.

- Step 4: Catalytic hydrogenation (H2, Pd/C) under pressure to saturate the ring and obtain the tetrahydronaphthalene ester.

- Step 5: Bromination with N-bromosuccinimide (NBS) in dimethylformamide to selectively brominate at the 5-position.

- Step 6: Copper(I) bromide mediated substitution and hydrolysis to convert the brominated ester into the carboxylic acid.

This route yields the target acid with an overall yield superior to previous methods, with key intermediates isolated and characterized by NMR and mass spectrometry. The bromination step is critical for regioselectivity, confirmed by proton NMR shifts indicating substitution at the 5-position.

Yield Data Summary:

| Step | Yield (%) | Notes |

|---|---|---|

| Ketoester formation | ~99% | Pale yellow oil, confirmed by IR and MS |

| Reduction to alcohol | Quantitative | Deep yellow oil intermediate |

| Dehydration to unsaturated ester | 96% | High yield, no prior yield reported |

| Catalytic hydrogenation | 94% | Under 200 psi H2, Pd/C catalyst |

| Bromination with NBS | 67% | Confirmed by NMR doublets at δ 6.71 and 7.01 ppm |

| Conversion to acid | 94% | Copper(I) bromide catalyzed hydrolysis |

Overall yield from 6-methoxy-1-tetralone to acid is approximately 60-70% depending on purification steps.

Alternative Enolate Chemistry and Cyclization

Another approach involves enolate generation and cyclization reactions:

- Enolates are generated from cyclic ketones using bases such as sodium hydride or lithium diisopropylamide (LDA) in THF at controlled temperatures.

- The enolate reacts with electrophiles like dimethyl methoxymethylenemalonate or acetic anhydride to form intermediates that cyclize to benzopyran or tetrahydronaphthalene carboxylate esters.

- Acid or catalytic p-toluenesulfonic acid treatment induces ring closure and ester formation.

- Subsequent hydrolysis yields the carboxylic acid.

This method is exemplified by procedures for methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate and related compounds, which can be transformed into methoxy-substituted tetrahydronaphthalene carboxylic acids.

Reaction Conditions and Optimization

| Method Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Enolate formation | NaH (2.2 equiv) or LDA (1.2 equiv) | 0 to 25 or -78 to -5 | THF (0.2 M) | Controlled addition, inert atmosphere |

| Cyclization | Acetic anhydride or p-toluenesulfonic acid | 100–130 or reflux | Toluene | Distillative removal of methanol enhances yield |

| Reduction | NaBH4 | Room temp | Ethanol | Mild reducing agent for ketoesters |

| Bromination | NBS, DMF | Room temp | Dimethylformamide | Selective bromination at C-5 position |

| Catalytic hydrogenation | H2, Pd/C (10%) | 200 psi, room temp | Ethanol | Saturation of ring double bonds |

| Hydrolysis/Carboxylation | CuBr, NaOMe, reflux | Reflux | DMF/MeOH | Converts bromide to carboxylic acid |

Analytical and Characterization Data

- NMR Spectroscopy: Key proton signals confirm substitution patterns, e.g., doublets at δ 6.71 and 7.01 ppm for brominated intermediates.

- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights, e.g., m/z 284 for brominated esters.

- Infrared Spectroscopy: Ester carbonyl peaks (~1739 cm^-1) and acid carbonyl (~1687 cm^-1) confirm functional groups.

- Elemental Analysis: Consistent with calculated values for carbon and hydrogen content in intermediates and final acid.

Summary Table of Preparation Methods

Research Findings and Notes

- The bromination step using N-bromosuccinimide is critical for regioselective functionalization at the 5-position, which is necessary for subsequent carboxylation.

- Catalytic hydrogenation under pressure efficiently saturates the ring system without affecting other functional groups.

- Copper(I) bromide catalysis in the presence of sodium methoxide facilitates conversion of brominated intermediates to carboxylic acids with high yield and purity.

- The overall synthetic sequence is amenable to scale-up and provides access to the acid in a relatively straightforward manner compared to older multi-step methods with lower yields.

- The compound is valuable as an intermediate for dopamine agonist analogs and other bioactive molecules.

化学反应分析

Types of Reactions

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

科学研究应用

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid

- Structure : Lacks the 4-methoxy group.

- Molecular Formula : C₁₁H₁₂O₂, MW 176.21 .

- Physical Properties :

- Applications: Key intermediate in synthesizing Palonosetron, a 5-HT₃ receptor antagonist .

- Key Difference : The absence of the methoxy group reduces steric hindrance and lipophilicity (LogP = 3.58 vs. 3.41 for the methoxy analog) .

3-Bromo-5,6,7,8-tetrahydronaphthalene-1-carboxylic Acid

- Structure : Bromine substitution at the 3-position.

- Molecular Formula : C₁₁H₁₁BrO₂, MW 255.11 .

- Applications : Brominated analogs are often used in medicinal chemistry for radiolabeling or as synthetic intermediates .

- Key Difference : Bromine increases molecular weight and polarizability compared to the methoxy derivative.

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic Acid

- Structure: Amino group (–NH₂) replaces the methoxy group.

- Molecular Formula: C₁₁H₁₃NO₂, MW 191.23 .

- Key Difference: Amino substitution significantly alters electronic properties, making the compound more hydrophilic (PSA = 63.3 Ų vs. 46.53 Ų for the methoxy analog) .

4-Ethoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxaldehyde

- Structure : Ethoxy group at 4-position and aldehyde (–CHO) at 1-position.

- Molecular Formula : C₁₃H₁₆O₂, MW 204.27 .

- Reactivity : The aldehyde group is prone to oxidation and nucleophilic attack, unlike the carboxylic acid moiety.

- Key Difference : Functional group divergence (aldehyde vs. carboxylic acid) impacts reactivity and application scope (e.g., aldehydes are common in condensation reactions) .

Structural and Functional Impact of Substituents

生物活性

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (MTHNCA) is an organic compound recognized for its potential biological activities and applications in medicinal chemistry. It is a derivative of tetrahydronaphthalene with a methoxy group at the fourth position and a carboxylic acid functional group at the first position. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, notably in the production of antiemetic agents such as Palonosetron hydrochloride, which is effective in managing chemotherapy-induced nausea and vomiting .

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- Melting Point : 150.0 - 154.0 °C

- Solubility : Slightly soluble in dimethyl sulfoxide and methanol .

The biological activity of MTHNCA can be attributed to its structural features that allow it to interact with various biomolecules. The methoxy group enhances lipophilicity, promoting membrane permeability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions with target proteins .

Antiemetic Properties

MTHNCA has been studied for its role as an intermediate in synthesizing antiemetic drugs. Palonosetron hydrochloride, derived from MTHNCA, has shown significant efficacy in preventing nausea and vomiting associated with chemotherapy .

Antioxidant Activity

Research indicates that compounds similar to MTHNCA exhibit antioxidant properties, which may contribute to their therapeutic potential. Antioxidants play a crucial role in mitigating oxidative stress, a factor involved in various diseases .

Anti-inflammatory Effects

Preliminary studies suggest that MTHNCA may possess anti-inflammatory properties. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | C₁₁H₁₂O₂ | Lacks methoxy group; used similarly as an intermediate |

| 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | C₁₂H₁₄O₃ | Different substitution pattern; potential different biological activity |

| 4-Methoxybenzoic acid | C₈H₈O₂ | Simpler structure; used in various chemical syntheses |

The unique combination of functional groups in MTHNCA enhances its pharmacological properties compared to structurally similar compounds. Its role as an intermediate in synthesizing effective antiemetic agents underscores its significance in medicinal chemistry .

Synthesis and Application

One notable study explored the synthesis of MTHNCA through various chemical routes involving alkylation and oxidation processes. The resulting compound was evaluated for its efficacy as a precursor for antiemetic drugs .

Biological Evaluation

In vitro studies have demonstrated that derivatives of MTHNCA exhibit significant inhibition of cancer cell proliferation and migration. These findings suggest that MTHNCA and its analogs may serve as promising candidates for further development in cancer therapeutics .

常见问题

Basic Question: What are the standard synthetic routes for 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves partial hydrogenation of naphthalene derivatives followed by functionalization. Key steps include:

- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C or PtO₂ under H₂ pressure) reduces the aromatic ring to form the tetrahydro moiety. Reaction time and catalyst loading are optimized to prevent over-reduction .

- Methoxy Introduction : Electrophilic substitution (e.g., Friedel-Crafts alkylation) or nucleophilic displacement (e.g., SN2 with methyl iodide on a hydroxyl precursor) at position 4. Solvent polarity and temperature (40–80°C) influence regioselectivity .

- Carboxylic Acid Formation : Oxidation of a methyl group (via KMnO₄ or CrO₃) or carboxylation using CO₂ under Grignard conditions. pH control (7–9) prevents decarboxylation .

Advanced Question: How do crystallographic parameters inform the structural stability of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals triclinic packing (space group P1) with lattice parameters a = 7.477 Å, b = 7.664 Å, c = 8.546 Å, and angles α = 68.39°, β = 80.67°, γ = 75.98° . The methoxy group’s steric bulk disrupts hydrogen-bonding networks compared to non-substituted analogs, increasing torsional strain (evidenced by C–O–C bond angles deviating by ~5° from ideal tetrahedral geometry). Density functional theory (DFT) simulations correlate with experimental data to predict conformational stability under varying thermal conditions .

Basic Question: What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

Methodological Answer:

- NMR : ¹H NMR identifies methoxy protons as a singlet at δ 3.8–4.0 ppm. Tetrahydro protons appear as multiplet clusters (δ 1.5–2.5 ppm). Carboxylic acid protons (if present) are broad near δ 12 ppm but often absent due to deprotonation .

- IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C methoxy vibration). Hydrogen bonding in the crystal phase broadens O–H stretches (2500–3000 cm⁻¹) .

- MS : Molecular ion [M+H]⁺ at m/z 220.1 (C₁₂H₁₄O₃), with fragmentation peaks at m/z 177 (loss of COOH) and 149 (loss of CH₃O) .

Advanced Question: How does the methoxy group’s position affect regioselectivity in electrophilic substitution reactions?

Methodological Answer:

The methoxy group at position 4 acts as an electron-donating substituent, directing electrophiles (e.g., nitronium ions) to the ortho (position 3) and para (position 5) sites. Competitive experiments using HNO₃/H₂SO₄ show a 3:1 para:ortho product ratio due to steric hindrance at position 3 from the tetrahydro ring. Computational models (e.g., Fukui function analysis) predict reactivity trends, validated by HPLC-MS quantification of nitration products .

Basic Question: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1 v/v) at 0–4°C. The compound’s low solubility in cold water (<0.1 mg/mL) facilitates high recovery (>85%) .

- Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (1:4) eluent. Rf ≈ 0.3 under UV detection (254 nm) .

- Acid-Base Extraction : Adjust pH to 2–3 (carboxylic acid protonation) for ether extraction, followed by neutralization to isolate the pure acid .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Methodological Answer:

- Functional Group Modulation : Esterification (e.g., methyl ester) improves cell permeability, while amidation (e.g., with glycine) enhances water solubility. IC₅₀ values in enzyme inhibition assays (e.g., COX-2) correlate with electron-withdrawing substituents at position 2 .

- Stereochemical Effects : Chiral analogs (e.g., R vs. S configurations) show differential binding to G-protein-coupled receptors (GPCRs), as validated by SPR (surface plasmon resonance) affinity constants (Kd = 10–50 nM) .

Basic Question: What safety and handling protocols are recommended for this compound?

Methodological Answer:

- Hazard Mitigation : Use fume hoods due to potential respiratory irritation (dust/aerosol). Avoid skin contact (LD₅₀ > 2000 mg/kg in rodents, but unknown sensitization risk) .

- Storage : Stable at –20°C in amber vials under argon. Degradation studies (TGA/DSC) show decomposition onset at 180°C .

Advanced Question: How do solvent polarity and temperature influence its tautomeric equilibrium in solution?

Methodological Answer:

In polar aprotic solvents (e.g., DMSO), the keto-enol tautomer ratio shifts to 3:1 (enol favored) due to stabilization of the conjugated base. Variable-temperature ¹³C NMR (25–80°C) shows entropy-driven keto dominance at higher temperatures (ΔS = +15 J/mol·K). Solvent dielectric constants (ε) > 20 suppress tautomerization kinetics, as shown by stopped-flow UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。